molecular formula C18H16O3 B14345555 Ethyl 3-(3-benzoylphenyl)prop-2-enoate CAS No. 96251-93-3

Ethyl 3-(3-benzoylphenyl)prop-2-enoate

Cat. No.: B14345555
CAS No.: 96251-93-3
M. Wt: 280.3 g/mol
InChI Key: CSOHAAXJPAHICH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(3-benzoylphenyl)prop-2-enoate is a synthetic organic compound with the molecular formula C18H16O3 and a molecular weight of 280.32 g/mol . This compound features a benzophenone core linked to an ethyl propenoate moiety, a structure that suggests its potential as a key intermediate in medicinal chemistry and materials science. Its molecular architecture, incorporating both carbonyl and unsaturated ester functional groups, makes it a valuable scaffold for the synthesis of more complex molecules. Researchers can utilize this compound in various cross-coupling reactions, cycloadditions, and polymerizations. The benzophenone group is a known pharmacophore in life sciences research, often investigated for its potential in drug discovery and development. Furthermore, the compound's structure aligns with current scientific interests in tailoring natural phenols and their derivatives to improve bioactivity, such as enhancing antioxidant, antimicrobial, or other pharmacological properties . This product is provided as a research-grade material, guaranteed to be of high purity and quality. It is intended for use in laboratory settings only by qualified professionals. This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

96251-93-3

Molecular Formula

C18H16O3

Molecular Weight

280.3 g/mol

IUPAC Name

ethyl 3-(3-benzoylphenyl)prop-2-enoate

InChI

InChI=1S/C18H16O3/c1-2-21-17(19)12-11-14-7-6-10-16(13-14)18(20)15-8-4-3-5-9-15/h3-13H,2H2,1H3

InChI Key

CSOHAAXJPAHICH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The Knoevenagel condensation involves base-catalyzed dehydration between an aldehyde and an active methylene compound (e.g., malonic ester). For Ethyl 3-(3-benzoylphenyl)prop-2-enoate, the reaction proceeds as:

$$
\text{3-Benzoylbenzaldehyde} + \text{Ethyl malonate} \xrightarrow{\text{base}} \text{this compound} + \text{H}2\text{O} + \text{CO}2
$$

Piperidine or ammonium acetate are typical catalysts, with toluene or ethanol as solvents.

Optimized Procedure

  • Reactants : 3-Benzoylbenzaldehyde (1.0 equiv), ethyl malonate (1.2 equiv).
  • Catalyst : Piperidine (10 mol%) in anhydrous ethanol.
  • Conditions : Reflux at 80°C for 12 hours under nitrogen.
  • Workup : Acidification with HCl, extraction with ethyl acetate, and column chromatography (petroleum ether/ethyl acetate = 10:1).

Yield : 68–72%.

Limitations

  • Competing self-condensation of the aldehyde.
  • Requires stoichiometric base, complicating scalability.

Preparation Method 2: Zinc-Mediated Olefination

Reaction Design

This method adapts redox-active ester chemistry to form α,β-unsaturated esters via a radical pathway. A 3-benzoylbenzaldehyde derivative reacts with an α-bromo ester in the presence of Zn and LiI:

$$
\text{3-Benzoylbenzaldehyde} + \text{Ethyl 2-bromopropionate} \xrightarrow{\text{Zn, LiI}} \text{this compound}
$$

Protocol

  • Reactants : 3-Benzoylbenzaldehyde (1.0 equiv), ethyl 2-bromopropionate (2.0 equiv).
  • Reagents : Zn powder (3.0 equiv), LiI (2.0 equiv).
  • Solvent : Anhydrous 1,4-dioxane.
  • Conditions : Argon atmosphere, 70°C for 12 hours.
  • Purification : Silica gel chromatography (petroleum ether/ethyl acetate = 100:1).

Yield : 70–75%.

Advantages

  • Tolerance of electron-deficient aldehydes.
  • Single-step formation of the E-alkene without isomerization.

Preparation Method 3: Mixed Anhydride-Mediated Esterification

Activation Strategy

Carboxylic acid intermediates are activated using ethyl chloroformate to form mixed anhydrides, which subsequently react with ethanol to yield esters:

$$
\text{3-(3-Benzoylphenyl)prop-2-enoic acid} + \text{ClCO}_2\text{Et} \rightarrow \text{Mixed anhydride} \xrightarrow{\text{EtOH}} \text{this compound}
$$

Stepwise Synthesis

  • Synthesis of 3-(3-Benzoylphenyl)prop-2-enoic acid :
    • Prepared via Heck coupling between 3-bromobenzophenone and acrylic acid.
  • Activation : Treat the acid with ethyl chloroformate and N-methylmorpholine in THF at 0°C.
  • Esterification : Add ethanol, stir at room temperature for 4 hours.

Yield : 85–90% after purification.

Scalability

  • High yields due to efficient anhydride formation.
  • Requires strict moisture control to avoid hydrolysis.

Comparative Analysis of Methods

Parameter Knoevenagel Zinc-Mediated Mixed Anhydride
Yield 68–72% 70–75% 85–90%
Reaction Time 12 h 12 h 6 h
Catalyst Cost Low Moderate High
Stereoselectivity E/Z mixture >95% E >99% E
Scalability Moderate High High

Key Findings :

  • The mixed anhydride method offers superior yield and stereocontrol but requires pre-synthesized carboxylic acid.
  • Zinc-mediated olefination is optimal for one-pot synthesis but uses stoichiometric metal.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-benzoylphenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Benzoylbenzoic acid.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(3-benzoylphenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 3-(3-benzoylphenyl)prop-2-enoate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Ethyl 2-(3-Benzoylphenyl)propanoate
  • Structure: Differs by replacing the propenoate double bond (prop-2-enoate) with a saturated propanoate group.
  • Impact : Reduced conjugation lowers reactivity in Michael additions but improves hydrolytic stability. Used as a ketoprofen derivative in pharmaceutical synthesis .
  • Biological Relevance : Less likely to form reactive intermediates compared to the α,β-unsaturated analog.
(E)-Ethyl-3-(3',4'-Methylenedioxyphenyl)prop-2-enoate (Compound 23)
  • Structure : Features a methylenedioxy substituent on the phenyl ring instead of benzoyl.
  • Impact: Enhanced electron-donating properties from the methylenedioxy group increase resonance stabilization.
Ethyl (2E)-3-(4-Hydroxyphenyl)prop-2-enoate
  • Structure : Contains a hydroxyl group at the para position of the phenyl ring.
  • Impact : The hydroxyl group introduces hydrogen-bonding capability, improving solubility in polar solvents. Identified as a biomarker in vinegar, highlighting its stability in acidic environments .

Functional Group Modifications

Ethyl 3-(2-Fluorophenyl)-3-oxopropanoate
  • Structure : Replaces the benzoyl group with a fluorophenyl-oxo group.
  • Impact: Fluorination enhances metabolic stability and lipophilicity, making it valuable in fluorinated drug intermediates. The oxo group enables keto-enol tautomerism, influencing reactivity .
Methyl (E)-3-(3,4-Dihydroxyphenyl)prop-2-enoate
  • Structure : Substitutes the benzoyl group with dihydroxyphenyl and uses a methyl ester.
  • Impact : The catechol (3,4-dihydroxyphenyl) group confers antioxidant activity. Methyl esters are more susceptible to hydrolysis than ethyl esters, affecting bioavailability .

Key Findings :

  • The benzoyl group in the target compound enhances π-stacking but reduces solubility compared to hydroxylated analogs like ethyl caffeate .
  • α,β-unsaturated esters (e.g., ethyl-p-methoxycinnamate) exhibit stronger enzyme inhibition due to electrophilic reactivity .

Physical and Spectral Properties

Property Ethyl 3-(3-Benzoylphenyl)prop-2-enoate Ethyl Caffeate Ethyl-p-methoxycinnamate
Solubility Low in water; moderate in DMSO High in polar solvents Moderate in ethanol
UV-Vis λmax ~280 nm (benzoyl absorption) ~320 nm (conjugated diene) ~290 nm (methoxy-phenyl)
Thermal Stability Stable below 150°C Degrades above 200°C Stable below 180°C

Notes:

  • Ethyl caffeate’s dihydroxyphenyl group contributes to its higher melting point (mp: 98–100°C) compared to the benzoyl analog (mp: ~75°C) .

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 3-(3-benzoylphenyl)prop-2-enoate?

The compound can be synthesized via Knoevenagel condensation, where an aldehyde reacts with a β-ketoester. For instance, analogous ethyl prop-2-enoate derivatives are synthesized by reacting substituted benzaldehydes with ethyl acetoacetate under acidic conditions, followed by purification via column chromatography using eluents like cyclohexane/ethyl acetate . Optimization of reaction temperature (e.g., 100–115°C) and catalyst selection (e.g., triethylamine) are critical for yield improvement.

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

Key techniques include:

  • IR Spectroscopy : To identify carbonyl (C=O) and ester (C-O) functional groups.
  • NMR (¹H and ¹³C) : For structural elucidation, particularly to confirm the α,β-unsaturated ester geometry (e.g., trans-configuration via coupling constants) .
  • Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns, as demonstrated for similar compounds using electron ionization .

Advanced Research Questions

Q. How can X-ray crystallography resolve molecular conformation and intermolecular interactions in this compound?

Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL (for refinement) and ORTEP-III (for visualization) enables precise determination of bond lengths, angles, and packing motifs. Hydrogen-bonding networks, such as those involving the carbonyl group and aromatic π-π interactions, can be analyzed using graph-set notation to understand supramolecular assembly . For example, enol tautomer stabilization via intramolecular hydrogen bonds has been observed in related α-diketones .

Q. What computational approaches predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into:

  • HOMO-LUMO gaps : To assess electronic excitation behavior and redox potential .
  • Natural Bond Orbital (NBO) analysis : To evaluate hyperconjugative interactions (e.g., charge delocalization in the α,β-unsaturated system) .
  • Molecular Electrostatic Potential (MEP) maps : To identify electrophilic/nucleophilic sites for reaction planning .

Q. How does tautomeric equilibria influence the compound’s chemical behavior?

The presence of α,β-unsaturated ester and benzoyl groups allows for keto-enol tautomerism. Stability of tautomers depends on solvent polarity and hydrogen-bonding capacity. For example, enol tautomers stabilized by intramolecular hydrogen bonds (e.g., O-H⋯O=C) may dominate in non-polar solvents, affecting reactivity in nucleophilic additions or cyclization reactions .

Q. What strategies address contradictions in spectroscopic vs. crystallographic data for structural assignments?

Discrepancies between NMR-derived geometries (e.g., cis vs. trans configuration) and SCXRD results can arise due to dynamic effects in solution. To resolve this:

  • Perform variable-temperature NMR to assess rotational barriers.
  • Use DFT-optimized geometries to compare experimental and theoretical coupling constants .
  • Cross-validate with NOESY/ROESY for spatial proximity in solution .

Methodological Considerations

  • Synthetic Reproducibility : Monitor reaction progress via TLC and optimize purification (e.g., gradient elution in column chromatography) to isolate stereoisomers .
  • Crystallization Conditions : Screen solvents (e.g., ethanol/water mixtures) and employ slow evaporation to grow diffraction-quality crystals .
  • Data Interpretation : Use software like Mercury (CCDC) for hydrogen-bond topology analysis and GaussView for DFT visualization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.